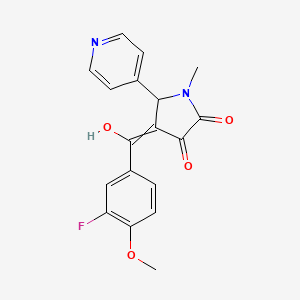
(E)-4-((3-Fluoro-4-methoxyphenyl)(hydroxy)methylene)-1-methyl-5-(pyridin-4-yl)pyrrolidine-2,3-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(E)-4-((3-Fluoro-4-methoxyphenyl)(hydroxy)methylene)-1-methyl-5-(pyridin-4-yl)pyrrolidine-2,3-dione is a synthetic organic compound that belongs to the class of pyrrolidine derivatives This compound is characterized by the presence of a fluorinated methoxyphenyl group, a pyridinyl group, and a pyrrolidine-2,3-dione core
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (E)-4-((3-Fluoro-4-methoxyphenyl)(hydroxy)methylene)-1-methyl-5-(pyridin-4-yl)pyrrolidine-2,3-dione typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the Pyrrolidine Core: This can be achieved through a cyclization reaction involving appropriate precursors.
Introduction of the Pyridinyl Group: This step may involve a coupling reaction, such as a Suzuki or Heck reaction, to attach the pyridinyl group to the pyrrolidine core.
Addition of the Fluorinated Methoxyphenyl Group: This can be done through electrophilic aromatic substitution or other suitable methods.
Final Functionalization: The hydroxy and methylene groups are introduced in the final steps, often through selective reduction or oxidation reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as crystallization or chromatography.
化学反応の分析
Types of Reactions
(E)-4-((3-Fluoro-4-methoxyphenyl)(hydroxy)methylene)-1-methyl-5-(pyridin-4-yl)pyrrolidine-2,3-dione can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group.
Reduction: The methylene group can be reduced to form a methyl group.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Nucleophiles such as amines, thiols, or halides.
Major Products Formed
Oxidation: Formation of a ketone or aldehyde.
Reduction: Formation of a fully saturated pyrrolidine derivative.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
科学的研究の応用
Chemistry
This compound can be used as a building block in organic synthesis, particularly in the development of new pharmaceuticals or agrochemicals.
Biology
In biological research, it may be used as a probe to study enzyme interactions or as a ligand in receptor binding studies.
Medicine
Industry
In the industrial sector, this compound may be used in the synthesis of advanced materials or as an intermediate in the production of specialty chemicals.
作用機序
The mechanism of action of (E)-4-((3-Fluoro-4-methoxyphenyl)(hydroxy)methylene)-1-methyl-5-(pyridin-4-yl)pyrrolidine-2,3-dione would depend on its specific application. For example, if used as a pharmaceutical agent, it may interact with specific molecular targets such as enzymes, receptors, or ion channels. The pathways involved could include inhibition or activation of these targets, leading to the desired therapeutic effect.
類似化合物との比較
Similar Compounds
(E)-4-((3-Fluoro-4-methoxyphenyl)(hydroxy)methylene)-1-methyl-5-(pyridin-4-yl)pyrrolidine-2,3-dione: can be compared with other pyrrolidine derivatives such as:
Uniqueness
The uniqueness of this compound lies in its specific substitution pattern, which can influence its chemical reactivity, biological activity, and potential applications. The presence of the fluorinated methoxyphenyl group and the pyridinyl group can impart unique properties such as increased lipophilicity, enhanced binding affinity to biological targets, and improved stability.
特性
分子式 |
C18H15FN2O4 |
|---|---|
分子量 |
342.3 g/mol |
IUPAC名 |
4-[(3-fluoro-4-methoxyphenyl)-hydroxymethylidene]-1-methyl-5-pyridin-4-ylpyrrolidine-2,3-dione |
InChI |
InChI=1S/C18H15FN2O4/c1-21-15(10-5-7-20-8-6-10)14(17(23)18(21)24)16(22)11-3-4-13(25-2)12(19)9-11/h3-9,15,22H,1-2H3 |
InChIキー |
YWSYIRZQGXYNKL-UHFFFAOYSA-N |
正規SMILES |
CN1C(C(=C(C2=CC(=C(C=C2)OC)F)O)C(=O)C1=O)C3=CC=NC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


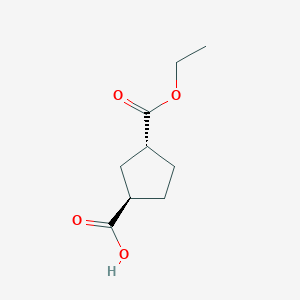
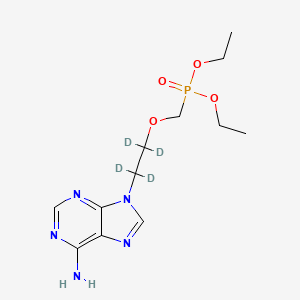
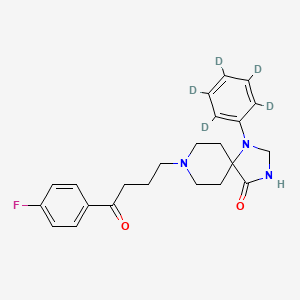
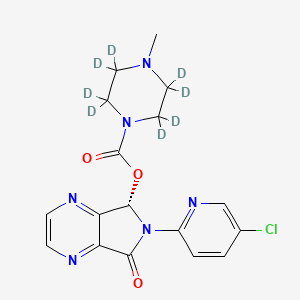
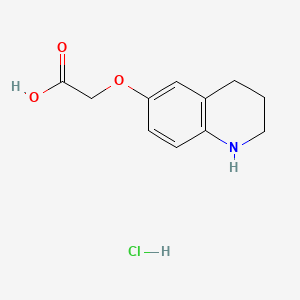

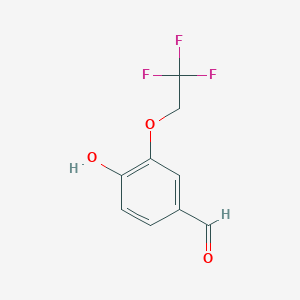
![4-[[5-amino-2-[[2-[[2-[[6-amino-2-[[2-[[2-[[2-[[22-amino-7-(1-hydroxyethyl)-10,16-bis(hydroxymethyl)-19-methyl-13-(2-methylpropyl)-6,9,12,15,18,21-hexaoxo-1,2-dithia-5,8,11,14,17,20-hexazacyclotricosane-4-carbonyl]amino]-3-methylbutanoyl]amino]-4-methylpentanoyl]amino]acetyl]amino]hexanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxypropanoyl]amino]-5-oxopentanoyl]amino]-5-[[1-[[1-[[6-amino-1-[[1-[[5-amino-1-[[1-[[1-[2-[[5-carbamimidamido-1-[[1-[[1-[[1-[[2-[[1-[[2-[[1-(2-carbamoylpyrrolidin-1-yl)-3-hydroxy-1-oxobutan-2-yl]amino]-2-oxoethyl]amino]-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-3-methyl-1-oxobutan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-1-oxopentan-2-yl]carbamoyl]pyrrolidin-1-yl]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxohexan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-5-oxopentanoic acid](/img/structure/B13448229.png)


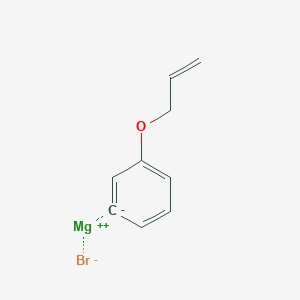
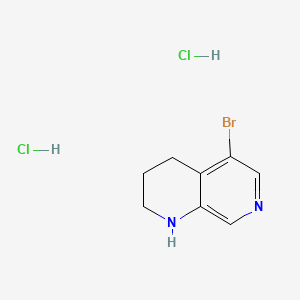
![1-Oxadispiro[2.2.2^{6}.2^{3}]decane](/img/structure/B13448258.png)
![[1,3'-Biazetidine]-3-carboxylic acid dihydrochloride](/img/structure/B13448263.png)
